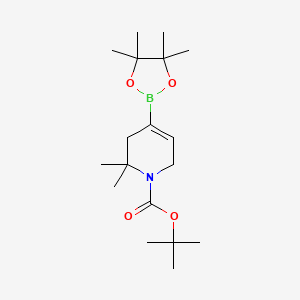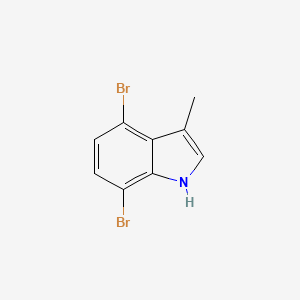
4,7-dibromo-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The compound this compound is characterized by the presence of two bromine atoms at positions 4 and 7 and a methyl group at position 3 on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-3-methyl-1H-indole typically involves the bromination of 3-methylindole. One common method is the electrophilic aromatic substitution reaction, where 3-methylindole is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions often require careful control of temperature and the amount of bromine to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-3-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
4,7-Dibromo-3-methyl-1H-indole has several scientific research applications:
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-dibromo-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atoms and the indole ring contribute to its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: The parent compound without bromine substituents.
4,7-Dichloro-3-methyl-1H-indole: Similar structure with chlorine atoms instead of bromine.
4,7-Dibromoindole: Lacks the methyl group at position 3.
Uniqueness
4,7-Dibromo-3-methyl-1H-indole is unique due to the presence of both bromine atoms and a methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct properties and applications compared to other indole derivatives.
Properties
CAS No. |
1360967-03-8 |
|---|---|
Molecular Formula |
C9H7Br2N |
Molecular Weight |
288.97 g/mol |
IUPAC Name |
4,7-dibromo-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7Br2N/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4,12H,1H3 |
InChI Key |
KCJTXRHICIYPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C=CC(=C12)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


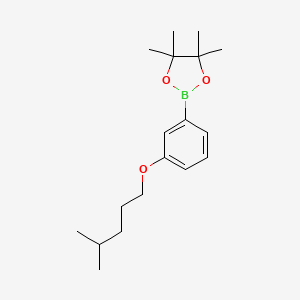
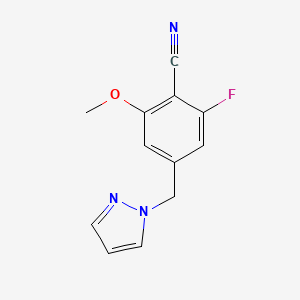

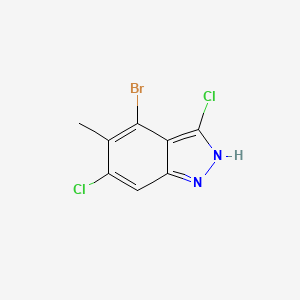
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
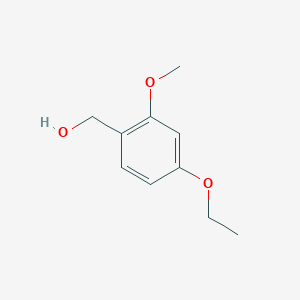

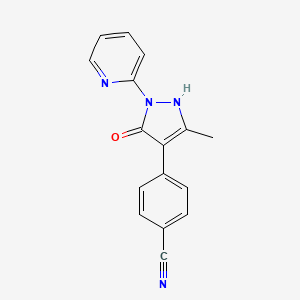
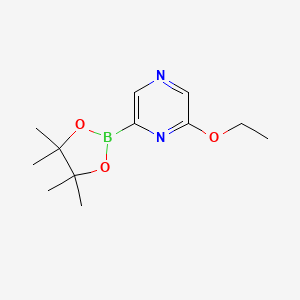
![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)
